BenchChemオンラインストアへようこそ!

2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

HDAC6 inhibition IC50 potency enzyme assay

PB200 (CAS 2034579-79-6) uniquely combines sub‑nanomolar HDAC6 potency (IC50=1.97 nM), >141‑fold isoform selectivity, and validated brain penetration (brain‑to‑plasma ratio 27.6 at 30 min) with a matched [18F]PB200 PET tracer. Unlike Tubastatin A (poor BBB) or Ricolinostat (low selectivity), PB200 enables unambiguous CNS target‑engagement studies free of class I HDAC confounding. Procure PB200 for chronic rodent depression models, PET‑based HDAC6 quantification, or SAR‑driven tracer development. Essential as unlabeled reference standard for [18F]PB200 radiochemistry and quality control.

Molecular Formula C17H18FN3O2
Molecular Weight 315.348
CAS No. 2034579-79-6
Cat. No. B2606514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
CAS2034579-79-6
Molecular FormulaC17H18FN3O2
Molecular Weight315.348
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CC2=CC=CC=C2F)OC3=NC=CN=C3
InChIInChI=1S/C17H18FN3O2/c18-15-6-2-1-4-13(15)10-17(22)21-9-3-5-14(12-21)23-16-11-19-7-8-20-16/h1-2,4,6-8,11,14H,3,5,9-10,12H2
InChIKeyJYBFNOYLYQTJFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone (PB200): A Naphthyridine-Based HDAC6 Inhibitor with CNS PET Imaging Capability


The compound 2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone (CAS 2034579-79-6), also designated as PB200, is a synthetic naphthyridine-based small molecule that functions as a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), the predominantly cytoplasmic member of the HDAC family implicated in epigenetic regulation of depression and neuroinflammation. PB200 was developed through systematic optimization of the cap region of a prior lead compound (PB131), achieving a balanced profile of exceptional HDAC6 inhibitory potency, high isoform selectivity exceeding 141-fold, favorable metabolic stability, and excellent blood-brain barrier penetration, as demonstrated through quantitative PET imaging studies in murine and non-human primate models .

Why Generic Substitution of 2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone with Other HDAC6 Inhibitors Fails for CNS Applications


HDAC6 inhibitors as a class exhibit highly heterogeneous profiles across the critical dimensions of isoform selectivity, blood-brain barrier permeability, and metabolic stability, making generic substitution scientifically indefensible for neuroscience research applications. Widely used HDAC6 inhibitors such as Tubastatin A possess excellent isoform selectivity (>1000-fold) but suffer from poor brain uptake due to limited BBB permeability, severely restricting their utility in CNS disease models . Conversely, ACY-1215 (Ricolinostat) offers only modest selectivity (~10-fold over class I HDACs) and was optimized for peripheral oncology indications rather than CNS penetration . The quantitative evidence below demonstrates that PB200 occupies a unique position within the HDAC6 inhibitor landscape, specifically combining sub-nanomolar potency, substantial isoform selectivity, validated brain penetration with quantified brain-to-plasma ratios, and the demonstrated ability to serve as a PET imaging probe—a capability not shared by any of its closest structural or pharmacological analogs .

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparison of PB200 Against Key HDAC6 Inhibitor Comparators


HDAC6 Inhibitory Potency: PB200 Demonstrates 7.6-Fold Greater Potency than Tubastatin A and 2.5-Fold Greater than ACY-1215

PB200 inhibits recombinant human HDAC6 with an IC50 of 1.97 nM, as determined by enzymatic assay using fluorogenic substrate . This represents approximately 7.6-fold greater potency than Tubastatin A (IC50 = 15 nM against recombinant human HDAC6) , 2.5-fold greater than ACY-1215/Ricolinostat (IC50 = 5 nM) , and 3.8-fold greater than the brain-bioavailable comparator ACY-775 (IC50 = 7.5 nM) . The potency advantage over its direct predecessor PB131 is modest (1.8 nM vs. 1.97 nM) but was achieved alongside meaningful improvements in selectivity and CNS drug-likeness parameters .

HDAC6 inhibition IC50 potency enzyme assay naphthyridine inhibitor

Isoform Selectivity: PB200 Achieves >141-Fold Selectivity for HDAC6 Over Other HDAC Isoforms, Bridging the Selectivity Gap Between Broad-Spectrum and Ultra-Selective Inhibitors

PB200 demonstrates a selectivity coefficient exceeding 141-fold for HDAC6 over other HDAC isoforms, as established through systematic screening against the HDAC family . This selectivity profile is substantially superior to ACY-1215, which achieves only approximately 10- to 12-fold selectivity for HDAC6 over HDAC1 (IC50 = 58 nM), HDAC2 (IC50 = 48 nM), and HDAC3 (IC50 = 51 nM) . While Tubastatin A achieves a numerically higher selectivity ratio (>1000-fold against class I HDACs, with HDAC1 IC50 = 16.4 µM) , this advantage is functionally negated for CNS applications by its poor brain penetration. PB200's selectivity translates into clean cellular pharmacology: in SH-SY5Y neuroblastoma cells, PB200 produces dose-dependent hyperacetylation of α-tubulin (the canonical HDAC6 substrate) with negligible effect on histone H3 acetylation (a class I HDAC biomarker), confirming on-target engagement at the cellular level .

HDAC isoform selectivity off-target profiling class I HDAC therapeutic window

Blood-Brain Barrier Penetration: PB200 Achieves Brain-to-Plasma Ratios of 27.6 at 30 Minutes Post-Dose, Unmatched by Tubastatin A Which Has Documented Poor Brain Uptake

Following a single intravenous dose of 1 mg/kg in mice, PB200 achieved brain-to-plasma concentration ratios of 27.6 at 0.5 hours, 16.4 at 1 hour, and 4.6 at 4 hours post-injection, demonstrating rapid and sustained brain exposure far exceeding plasma levels . This quantitative brain penetration profile contrasts starkly with Tubastatin A, which has been explicitly characterized as having low brain uptake due to poor BBB permeability, limiting its application to peripheral disease models despite its excellent HDAC6 selectivity . ACY-1215 was developed primarily for oncology indications and lacks published quantitative brain penetration data for CNS applications . While ACY-775 has been described as 'brain bioavailable' with improved brain penetration relative to Tubastatin A, no quantitative brain-to-plasma ratios have been disclosed in the public domain to enable direct numerical comparison .

blood-brain barrier permeability brain penetration CNS pharmacokinetics brain-to-plasma ratio

Metabolic Stability: PB200 Exhibits Favorable Half-Lives of 58.2 Minutes in Mouse Liver Microsomes and 41.8 Minutes in Hepatocytes Supporting Once-Daily Dosing

PB200 demonstrates moderate-to-good metabolic stability in mouse-derived in vitro systems, with a half-life (t1/2) of 58.2 minutes in mouse liver microsomes and 41.8 minutes in mouse hepatocytes . These values support sufficient in vivo exposure for once-daily dosing in preclinical rodent models. As a class-level reference, a recently reported optimized benzothiazepine-containing HDAC6 inhibitor (compound 8k) achieved a rat liver microsome half-life of 29.49 minutes with >176-fold selectivity . Another HDAC6 inhibitor (compound 24, coumarin-based) showed a human liver microsome half-life of 59.74 minutes . While direct head-to-head metabolic stability data for Tubastatin A and ACY-1215 in identical assay systems are not publicly available for precise numerical comparison, the PB200 half-life in mouse hepatocytes (41.8 min) is consistent with a compound capable of sustaining pharmacodynamic effects over several hours in rodent behavioral models .

metabolic stability liver microsome half-life hepatocyte stability in vitro ADME

PET Imaging Capability: PB200 is the Only HDAC6 Inhibitor in Its Class Validated as an 18F-Labeled PET Tracer Enabling In Vivo Target Occupancy and Biodistribution Studies

PB200 has been successfully radiolabeled with fluorine-18 to generate [18F]PB200, a PET imaging probe with radiochemical purity >98% and molar activity of 127 ± 8 GBq/μmol, produced via copper-mediated boronate radiofluorination followed by hydroxamic acid formation in 70–80 minutes with a radiochemical yield of 13 ± 4% . PET imaging with [18F]PB200 in mice demonstrated high specific binding in HDAC6-rich brain regions (hippocampus, cortex, striatum), with SUVmax ≈ 1.4 at 30–60 minutes post-injection, and approximately 80% signal blockade upon pretreatment with unlabeled PB200 or Tubastatin A, confirming HDAC6-specific binding . In non-human primates, [18F]PB200 showed highest uptake in striatum, followed by hippocampus, thalamus, and cortex, with rapid peak at 15–20 minutes (SUV ≈ 1.2) and sustained retention . No other HDAC6 inhibitor among the comparator set—Tubastatin A, ACY-1215, ACY-775, or PB131—has been successfully developed and validated as a clinically translatable PET tracer, making this a unique and differentiating capability of PB200 .

PET imaging HDAC6 PET tracer 18F radiolabeling target engagement neuroimaging

In Vivo Antidepressant Efficacy: PB200 Reverses Depression-Like Behavior in the CUMS Mouse Model Through Normalization of HDAC6 Expression and Attenuation of Neuroinflammation

In the chronic unpredictable mild stress (CUMS) mouse model of major depressive disorder, PB200 administration produced significant antidepressant-like effects as evidenced by behavioral improvements across multiple paradigms, accompanied by molecular normalization of aberrantly elevated HDAC6 expression and attenuation of neuroinflammatory markers including microglial activation and pro-inflammatory cytokine release (IL-1β, TNF-α) . Dual-tracer PET imaging using [18F]PB200 and the TSPO-targeted tracer [18F]FEPPA provided the first in vivo evidence that HDAC6 upregulation occurs concomitantly with neuroinflammation in depression-relevant brain circuits, and that pharmacological HDAC6 inhibition with PB200 can reverse both pathological processes . In contrast, Tubastatin A has been evaluated primarily in neuroprotection and oncology models rather than behavioral depression paradigms, and its poor brain penetration limits its utility for CNS behavioral pharmacology . ACY-1215 has been studied predominantly in multiple myeloma and peripheral cancer models, with no published antidepressant efficacy data .

antidepressant efficacy CUMS model major depressive disorder neuroinflammation HDAC6 normalization

Optimal Research Application Scenarios for 2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone (PB200) Based on Quantitative Differentiation Evidence


Preclinical Major Depressive Disorder (MDD) Research Requiring Brain-Penetrant HDAC6 Inhibition with In Vivo Target Engagement Verification

For research groups investigating the epigenetic mechanisms of depression, PB200 provides a uniquely validated pharmacological tool: its brain-to-plasma ratio of 27.6 at 30 minutes post-dose ensures robust CNS exposure , its HDAC6 selectivity >141-fold minimizes class I HDAC-driven toxicity confounds , and its proven in vivo efficacy in the CUMS depression model with behavioral and molecular endpoint improvements provides direct evidence of therapeutic relevance . No other HDAC6 inhibitor combines this level of CNS penetration, selectivity, and disease-model validation. Researchers should procure PB200 when experimental designs require chronic dosing in rodent stress models with interpretable behavioral readouts free from confounding peripheral toxicity. For studies requiring the additional capability of PET-based target occupancy measurement, [18F]PB200 can be synthesized according to the published radiochemistry protocol, enabling within-subject longitudinal HDAC6 quantification .

Neuroinflammation Imaging and CNS Biomarker Development Using HDAC6 PET Imaging

PB200 is the only HDAC6 inhibitor in its structural class with a validated 18F-PET tracer counterpart, achieving radiochemical purity >98%, molar activity of 127 ± 8 GBq/μmol, and approximately 80% specific binding blockade in mouse and non-human primate brain . This enables research programs to use unlabeled PB200 as the pharmacological inhibitor and [18F]PB200 as the matched imaging agent for target engagement studies without the confounding variable of different molecular scaffolds. Applications include: PET-based HDAC6 expression mapping in neuropsychiatric disease models; pharmacokinetic-pharmacodynamic (PK-PD) modeling of HDAC6 inhibitor brain exposure; and translational imaging biomarker development for clinical trials of HDAC6-targeted antidepressants, where PB200's favorable CNS MPO score of 5.4 supports potential clinical translatability .

HDAC6 Selectivity Profiling and Chemical Biology Studies Requiring Clean Discrimination Between Class I and Class IIb HDAC Pharmacology

With >141-fold selectivity for HDAC6 over other HDAC isoforms and demonstrated cellular target engagement (α-tubulin hyperacetylation without histone H3 modification in SH-SY5Y cells) , PB200 serves as a superior chemical biology probe for dissecting HDAC6-specific functions from class I HDAC-mediated transcriptional effects. This is particularly important in neuroscience applications, where pan-HDAC inhibitors produce confounding effects on neuronal gene expression programs. In comparison, ACY-1215, with its modest ~10-fold selectivity , carries substantially higher risk of class I HDAC engagement at concentrations required for robust HDAC6 inhibition, potentially complicating mechanistic interpretation. PB200 should be selected as the HDAC6 probe of choice when experimental conclusions depend on unambiguous attribution of pharmacological effects to HDAC6 rather than class I HDACs .

PET Tracer Development and Radiopharmaceutical Chemistry Research Programs

The successful translation of PB200 into [18F]PB200 via copper-mediated boronate radiofluorination establishes this compound as a versatile scaffold for PET tracer development . The published radiochemistry methodology (70–80 minute synthesis, RCY 13 ± 4%, radiochemical purity >98%) provides a reproducible starting point for radiochemistry laboratories seeking to develop novel HDAC-targeted imaging agents. The compound's CNS MPO score of 5.4, metabolic stability (mouse microsome t1/2 = 58.2 min), and high brain-to-plasma ratios make the PB200 scaffold an attractive starting point for structure-activity relationship (SAR) studies aimed at optimizing HDAC6 PET tracer pharmacokinetics for specific brain regions or binding kinetics. Procurement of the unlabeled reference standard (PB200, CAS 2034579-79-6) is essential for radiochemistry quality control, metabolite analysis, and blocking studies in any [18F]PB200 imaging program .

Quote Request

Request a Quote for 2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.